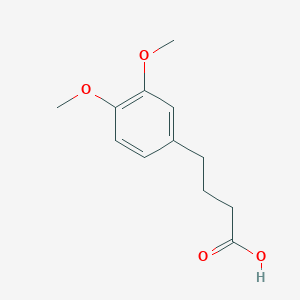

4-(3,4-Dimethoxyphenyl)butanoic acid

Description

Significance in Organic Synthesis and Reaction Mechanisms

In the field of organic chemistry, 4-(3,4-Dimethoxyphenyl)butanoic acid serves as a valuable building block for the synthesis of more complex molecules. Its bifunctional nature, containing both an aromatic ring and a carboxylic acid, allows for a variety of chemical transformations.

The carboxylic acid group can undergo typical reactions such as reduction to form the corresponding alcohol, 4-(3,4-dimethoxyphenyl)butanol. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Conversely, the aliphatic chain can be subject to oxidation.

The aromatic ring, activated by the two methoxy (B1213986) groups, is susceptible to electrophilic substitution reactions. Furthermore, the methoxy groups themselves can potentially undergo nucleophilic substitution under certain conditions. The synthesis of the parent compound can be achieved through methods such as the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with succinic anhydride (B1165640), followed by reduction of the resulting keto acid. google.com

| Reaction Type | Common Reagents | Major Product | Reference |

|---|---|---|---|

| Reduction (of Carboxylic Acid) | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | 4-(3,4-Dimethoxyphenyl)butanol | |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | 4-(3,4-Dimethoxyphenyl)butanone or further oxidized products | |

| Nucleophilic Substitution (on Phenyl Ring) | Nucleophiles (e.g., Sodium methoxide) | Derivatives with substituted methoxy groups |

Exploration in Biological Systems and Cellular Processes

The molecular structure of this compound is a key determinant of its interactions within biological contexts. The carboxylic acid group can participate in hydrogen bonding, which may influence how the compound binds to biological targets like enzymes or receptors. cymitquimica.com The dimethoxy-substituted phenyl group enhances its lipophilicity, potentially affecting its ability to cross cell membranes. cymitquimica.com

Research has focused on its potential to modulate the activity of various enzymes and influence cellular signaling pathways. One area of investigation has been its possible role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in regulating gene expression by altering the structure of chromatin. Inhibition of HDACs can lead to changes in gene expression and cellular behavior, a mechanism that is relevant in various disease states, including cancer. biointerfaceresearch.com Butanoic acid itself is a known HDAC inhibitor, and derivatives are often studied for similar or enhanced activity. biointerfaceresearch.com

| Biological Target/Process | Potential Effect | Structural Feature | Reference |

|---|---|---|---|

| Enzyme Activity | Modulation/Inhibition | Entire Molecule | |

| Histone Deacetylase (HDAC) | Inhibition | Butanoic acid chain | |

| Cellular Signaling | Influence on pathways | Entire Molecule |

Therapeutic Potential and Medicinal Chemistry Focus

In medicinal chemistry, this compound is considered a valuable lead compound for drug discovery and development. cymitquimica.com Its scaffold has been the basis for synthesizing various derivatives with the aim of discovering new therapeutic agents. Research has explored its potential for several pharmacological properties, including anti-inflammatory and anticancer activities.

The structural features of the compound are often modified to optimize activity and selectivity for specific biological targets. For example, novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid have been synthesized and evaluated for biological activity. nih.gov Studies on these derivatives have demonstrated fungicidal and insecticidal properties, highlighting the versatility of the core structure in generating compounds with diverse biological effects. nih.gov The development of such derivatives is a common strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead molecule. ontosight.ai

| Potential Application | Basis of Interest | Reference |

|---|---|---|

| Anti-inflammatory | General screening and structural similarity to other active compounds | |

| Anticancer | Potential as an HDAC inhibitor and basis for derivative synthesis | |

| Fungicidal | Activity demonstrated by synthesized thiazole (B1198619) derivatives | nih.gov |

| Insecticidal | Activity demonstrated by synthesized thiazole derivatives | nih.gov |

Role as a Pharmaceutical and Fine Chemical Intermediate

Beyond its direct biological applications, this compound is an important intermediate in the industrial production of pharmaceuticals and fine chemicals. mallakchemicals.com Its structure is incorporated into larger, more complex active pharmaceutical ingredients (APIs). mallakchemicals.com For instance, it is a known intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. google.com The utility of this compound as an intermediate stems from its ability to be chemically modified in a controlled manner to build the complex molecular architectures required for modern drugs and specialized chemical products. mallakchemicals.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3,4-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQKCIAJGRMMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314571 | |

| Record name | 4-(3,4-Dimethoxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-74-1 | |

| Record name | 13575-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-Dimethoxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-dimethoxyphenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization for 4 3,4 Dimethoxyphenyl Butanoic Acid

Established Synthetic Routes and Conditions

Established methods for synthesizing 4-(3,4-dimethoxyphenyl)butanoic acid predominantly utilize Friedel-Crafts reactions. This approach involves the electrophilic aromatic substitution on the electron-rich 3,4-dimethoxybenzene (veratrole) ring. The synthesis is typically a two-step process: an initial acylation to form a keto-acid intermediate, followed by reduction of the ketone group.

Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.com This reaction forms a ketone, which can then be reduced to the corresponding alkane, providing a reliable route to alkylated aromatic compounds. wikipedia.organnamalaiuniversity.ac.in

The synthesis of this compound via Friedel-Crafts acylation begins with the reaction between 3,4-dimethoxybenzene and an acylating agent. While butyryl chloride could be used, butyric anhydride (B1165640) is a viable alternative. This reaction is analogous to the well-documented acylation of alkoxybenzenes with succinic anhydride to produce 4-alkoxyphenyl-4-oxo-butyric acids. google.com

The reaction proceeds in two distinct stages:

Acylation: 3,4-dimethoxybenzene is treated with butyric anhydride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction yields the intermediate compound, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

Reduction: The carbonyl group of the resulting keto-acid is subsequently reduced to a methylene (B1212753) group. This reduction step is crucial to obtain the final product, this compound. Common methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgnrochemistry.commasterorganicchemistry.comwikipedia.org The Clemmensen reduction is particularly effective for aryl-alkyl ketones formed from Friedel-Crafts acylation. wikipedia.organnamalaiuniversity.ac.in

| Step | Starting Material | Reagent | Intermediate/Product |

|---|---|---|---|

| Acylation | 3,4-Dimethoxybenzene | Butyric anhydride | 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid |

| Reduction | 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid | e.g., Zn(Hg), HCl (Clemmensen) or N₂H₄, KOH (Wolff-Kishner) | This compound |

Lewis acid catalysts, most commonly anhydrous aluminum chloride (AlCl₃), are essential for the Friedel-Crafts acylation to proceed. masterorganicchemistry.com The catalyst's primary role is to activate the acylating agent (butyric anhydride).

The mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygen atoms of the anhydride. This polarization weakens the acyl-oxygen bond, leading to the formation of a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺). This acylium ion is the active electrophile that is then attacked by the electron-rich 3,4-dimethoxybenzene ring to form the acylated product. masterorganicchemistry.com Because the resulting ketone product can also form a stable complex with the Lewis acid, a stoichiometric amount or more of the catalyst is generally required for the reaction to go to completion. google.com

| Catalyst | Formula | Primary Role |

|---|---|---|

| Aluminum Chloride | AlCl₃ | Generation of acylium ion electrophile from the anhydride. |

| Ferric Chloride | FeCl₃ | A milder Lewis acid alternative to AlCl₃. |

| Tin Chloride | SnCl₄ | Alternative Lewis acid used in some Friedel-Crafts procedures. google.com |

The strict use of anhydrous (dry) conditions is critical for the success of Friedel-Crafts acylation. Aluminum chloride and other Lewis acids are highly reactive towards water. If moisture is present in the reaction mixture, the catalyst will preferentially react with water in a vigorous, exothermic reaction. This hydrolysis process deactivates the catalyst, rendering it incapable of generating the necessary acylium ion electrophile. Consequently, the acylation reaction will be inhibited or will fail to proceed altogether. Maintaining a dry environment, typically by using dried solvents and glassware, is therefore a fundamental requirement for this synthetic step.

Friedel-Crafts alkylation offers a more direct route to forming alkyl-aryl bonds. However, these reactions are often complicated by issues such as carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the aromatic ring. masterorganicchemistry.com

The specific synthetic route for the preparation of this compound from 3,4-dimethoxyphenylacetic acid and ethylene (B1197577) is not a commonly documented method in chemical literature. Searches for this particular transformation, including potential catalyzed coupling reactions such as the Heck reaction or other Friedel-Crafts type alkylations involving these specific reactants, did not yield established protocols or research findings. Therefore, a detailed, research-backed description of this specific methodology cannot be provided.

Compound Index

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxybenzene |

| butyric anhydride |

| Aluminum chloride |

| 3,4-dimethoxyphenylacetic acid |

| ethylene |

| 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid |

| butyryl chloride |

| succinic anhydride |

| zinc amalgam |

| hydrochloric acid |

| hydrazine |

Friedel-Crafts Alkylation and Coupling Reactions

Optimization of Reaction Parameters

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired products while ensuring the process is efficient and sustainable. Key parameters include temperature control and the selection of an appropriate catalyst system.

Temperature Control (e.g., 70–90°C)

Temperature plays a critical role in the synthesis and subsequent reactions of this compound. For instance, in related syntheses, hydrogenation steps to create the butanoic acid backbone from a keto-acid precursor are often conducted at elevated temperatures, such as 70°C, to ensure complete reaction. google.com For the intramolecular Friedel-Crafts acylation, the optimal temperature depends heavily on the catalyst used. While HFIP-promoted reactions can often proceed at room temperature, organic-chemistry.org traditional acid-catalyzed cyclizations using polyphosphoric acid may require heating to 120-125°C. materialsciencejournal.org Optimization studies for related multi-component reactions under solvent-free conditions have found 85°C to be the optimal temperature for achieving high yields. researchgate.net

Catalyst Selection and Loading

The choice of catalyst is paramount in Friedel-Crafts acylation. researchgate.net While stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are traditionally used, the product ketone can form a stable complex with the catalyst, necessitating its use in excess and a hydrolytic workup. wikipedia.orgmasterorganicchemistry.com

Modern approaches focus on using catalytic amounts of more efficient and environmentally benign catalysts. researchgate.net Lewis acids such as bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] have been shown to quantitatively convert 4-phenylbutanoic acid into 1-tetralone. wikipedia.org Other efficient catalysts include metal triflates (M(OTf)₃, where M can be Bi, Ga, In, or rare-earth metals). researchgate.netnih.gov The development of solid acid catalysts, such as certain zeolites or supported sulfonic acids, represents a significant step towards greener acylation processes, as they can often be recovered and reused. researchgate.net The optimization of catalyst loading is crucial; for some highly efficient systems, loadings can be as low as 2.5 mol % for favorable substrates. acs.org

Table 1: Comparison of Catalytic Systems for Intramolecular Friedel-Crafts Acylation

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Aluminum chloride (AlCl₃) | Stoichiometric or excess amounts, anhydrous solvent | High reactivity, well-established | Forms stable complexes with product, requires hydrolytic workup, generates significant waste wikipedia.org |

| Polyphosphoric Acid (PPA) | High temperature (e.g., 120-125°C) | Acts as both catalyst and solvent | Viscous medium, difficult workup, harsh conditions wikipedia.orgmaterialsciencejournal.org |

| Hexafluoro-2-propanol (HFIP) | Room temperature, no additional catalyst | Mild conditions, simple workup, reusable solvent, environmentally benign nih.govorganic-chemistry.org | Higher cost of solvent (though recyclable) organic-chemistry.org |

| Bismuth/Rare-Earth Triflates | Catalytic amounts | High efficiency, low catalyst loading, reusable in some cases wikipedia.orgresearchgate.net | Can be sensitive to moisture, higher initial cost than traditional acids |

Solvent Systems

The synthesis of this compound typically proceeds via the reduction of the carbonyl group of a precursor, most commonly 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. The choice of solvent system is critical and is dictated by the specific reduction methodology employed. The primary methods include catalytic hydrogenation, the Clemmensen reduction, and the Wolff-Kishner reduction. google.com

Catalytic hydrogenation is a preferred industrial method due to its efficiency and reduced waste. google.com In this process, the 4-oxo-butanoic acid precursor is hydrogenated using a palladium-on-carbon (Pd/C) catalyst. The reaction is typically carried out in a solvent mixture that can dissolve the starting material and facilitate the reaction on the catalyst surface. Common solvent systems include mixtures of an organic solvent with acetic acid, which helps maintain the solubility of the carboxylic acid. Specific examples include the use of ethyl acetate (B1210297) with acetic acid or toluene (B28343) with acetic acid. google.com

The Clemmensen reduction provides an alternative route under strongly acidic conditions, utilizing zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in This method is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in The reaction is often performed in a biphasic system where a water-immiscible organic solvent, such as toluene, is used to dissolve the substrate. thermofisher.com Milder, modified Clemmensen conditions have been developed that employ anhydrous organic solvents. These modifications may use activated zinc dust in solvents like diethyl ether, acetic anhydride, or tetrahydrofuran (B95107) saturated with hydrogen chloride gas, expanding the reaction's applicability to acid-sensitive substrates. wikipedia.orgthermofisher.com

Below is a table summarizing the solvent systems for different reduction methods.

| Reduction Method | Reagents | Typical Solvent(s) | Conditions |

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl Acetate / Acetic Acid | 50°C, atmospheric pressure google.com |

| Catalytic Hydrogenation | H₂, Pd/C | Toluene / Acetic Acid | 70°C, atmospheric pressure google.com |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Toluene | Reflux thermofisher.com |

| Modified Clemmensen | Activated Zn, HCl (gas) | Diethyl Ether or Tetrahydrofuran | Ice-bath temperatures thermofisher.com |

Synthesis of Related Butanoic Acid Derivatives and Analogs

Synthesis of 4-Aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene Derivatives

The synthesis of 4-aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene derivatives is a multi-step process that begins with a Stobbe condensation. This reaction involves the condensation of a substituted benzophenone (B1666685) with diethyl succinate (B1194679) in the presence of a strong base, such as potassium t-butoxide, in t-butanol as the solvent. This initial step yields a 4,4-diaryl-3-ethoxycarbonyl-3-butenoic acid intermediate.

The second step is the reduction of the double bond in the butenoic acid derivative. This is typically achieved using sodium amalgam in a dilute aqueous solution of sodium hydroxide. The reduction furnishes the corresponding 4,4-diaryl-3-ethoxycarbonyl-butanoic acid.

The final step is an intramolecular Friedel-Crafts acylation, or cyclization, of the butanoic acid derivative to form the target tetralone ring system. This is accomplished by treating the compound with a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (90-100°C).

| Step | Reaction Type | Reactants | Reagents/Solvents | Product |

| 1 | Stobbe Condensation | Substituted Benzophenone, Diethyl Succinate | Potassium t-butoxide, t-butanol | 4,4-Diaryl-3-ethoxycarbonyl-3-butenoic acid |

| 2 | Reduction | 4,4-Diaryl-3-ethoxycarbonyl-3-butenoic acid | 10% Sodium Amalgam, 2% aq. NaOH | 4,4-Diaryl-3-ethoxycarbonyl-butanoic acid |

| 3 | Intramolecular Cyclization | 4,4-Diaryl-3-ethoxycarbonyl-butanoic acid | Polyphosphoric Acid (PPA) | 4-Aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene |

Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxo-butanoic acid

The synthesis of 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid is achieved via a Friedel-Crafts acylation reaction. wikipedia.org This involves the reaction of 1,3-dimethoxybenzene (B93181) with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comwikipedia.org

The choice of solvent is crucial for the success of this reaction, influencing both yield and purity. While traditional solvents like nitrobenzene (B124822) and carbon disulfide have been used, they are often hazardous. google.com Research has shown that dichlorobenzenes (e.g., ortho-dichlorobenzene, meta-dichlorobenzene, or mixtures thereof) are highly effective solvents for this transformation. google.com The use of dichlorobenzenes leads to high-quality product in high yield and allows for simpler isolation from the reaction mixture. google.com Another alternative solvent that has been successfully employed in similar reactions is chlorobenzene. google.com

The reaction proceeds by the electrophilic substitution of the electron-rich 1,3-dimethoxybenzene ring by the acylium ion generated from succinic anhydride and the Lewis acid catalyst.

| Reactant A | Reactant B | Catalyst | Solvent | Product |

| 1,3-Dimethoxybenzene | Succinic Anhydride | Aluminum Chloride (AlCl₃) | Dichlorobenzene google.com | 4-(2,4-Dimethoxyphenyl)-4-oxo-butanoic acid |

| Toluene | Succinic Anhydride | Aluminum Chloride (AlCl₃) | (Not specified) wikipedia.org | 4-(4-Methylphenyl)-4-oxobutanoic acid |

| Biphenyl | Succinic Anhydride | Aluminum Chloride (AlCl₃) | Chlorobenzene google.com | 4-(4-Biphenylyl)-4-oxo-butanoic acid |

Synthesis of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid

The synthesis of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid is accomplished through a Michael addition reaction. The process involves reacting 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine.

The reaction is carried out in dry benzene (B151609) as the solvent. The mixture of the two reactants is refluxed for approximately 10 hours. Upon cooling, the product separates as a solid, which can then be isolated by filtration and purified by recrystallization. This method has been reported to yield the desired butanoic acid derivative in 65% yield.

The key parameters for this synthesis are detailed in the following table.

| Reactant A | Reactant B | Solvent | Reaction Conditions | Yield |

| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Antipyrine | Dry Benzene | Reflux, 10 hours | 65% |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.gov

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 4-(3,4-Dimethoxyphenyl)butanoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable for a complete structural assignment.

¹H NMR: Characteristic methoxy (B1213986) singlet peaks (δ 3.85–3.90 ppm) and aromatic protons (δ 6.70–7.20 ppm).nih.gov

The proton NMR (¹H NMR) spectrum of this compound displays a series of characteristic signals that confirm its structure. The two methoxy groups (-OCH₃) on the aromatic ring are magnetically equivalent and thus appear as a sharp singlet in the upfield region of the spectrum, typically between δ 3.85 and 3.90 ppm. The protons on the aromatic ring, due to their different electronic environments, give rise to a set of multiplets in the downfield region, generally observed between δ 6.70 and 7.20 ppm. The protons of the butanoic acid side chain also produce distinct signals, the chemical shifts and splitting patterns of which are consistent with the aliphatic chain structure.

| Proton Assignment | Chemical Shift (δ ppm) |

| Aromatic Protons | 6.70–7.20 |

| Methoxy Protons | 3.85–3.90 (singlet) |

| Aliphatic Chain Protons | Varies |

¹³C NMR: Carboxylic acid carbonyl carbon (δ 169–170 ppm).nih.gov

The carbon-13 NMR (¹³C NMR) spectrum provides further confirmation of the molecular structure by detailing the carbon framework. A key diagnostic signal is that of the carbonyl carbon of the carboxylic acid group, which is typically observed in the highly deshielded region of the spectrum, between δ 169 and 170 ppm. The carbons of the two methoxy groups appear as a distinct signal in the upfield region, while the aromatic carbons and the aliphatic carbons of the butanoic acid chain each give rise to a set of signals in their respective characteristic regions.

| Carbon Assignment | Chemical Shift (δ ppm) |

| Carboxylic Acid Carbonyl | 169–170 |

| Aromatic Carbons | Varies |

| Methoxy Carbons | Varies |

| Aliphatic Chain Carbons | Varies |

2D NMR (COSY, HSQC) for signal assignment and structural confirmation of analogs.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for the unambiguous assignment of ¹H and ¹³C NMR signals and for confirming the structural connectivity of complex molecules, including analogs of this compound.

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton connectivities within the molecule, for instance, along the aliphatic side chain or within the aromatic ring system.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This provides a direct link between the ¹H and ¹³C NMR spectra, enabling the definitive assignment of which proton is attached to which carbon. This is particularly useful in complex regions of the spectrum where signals may overlap. For dimethoxyphenyl derivatives, HSQC can unequivocally assign the proton and carbon signals of the aromatic ring and the methoxy groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy.nih.gov

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional moieties.

Carboxylic acid C=O stretch (~1700 cm⁻¹).nih.gov

A prominent and strong absorption band is observed in the region of approximately 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group. This is a key indicator of the presence of the butanoic acid side chain.

Methoxy group C-O stretch (~1250 cm⁻¹).nih.gov

The presence of the two methoxy groups on the aromatic ring is confirmed by a strong absorption band around 1250 cm⁻¹. This band corresponds to the stretching vibration of the C-O bond within the methoxy functional groups.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Methoxy Group | C-O stretch | ~1250 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, it provides definitive information on its molecular weight and can help in elucidating its structure through fragmentation analysis.

The molecular formula for this compound is C₁₂H₁₆O₄, corresponding to a molecular weight of approximately 224.25 g/mol . nih.gov In mass spectrometry, the molecular ion peak [M]⁺ is formed when the molecule loses a single electron during the ionization process. This peak is fundamentally important as it confirms the molecular mass of the analyte.

For this compound, the molecular ion peak is observed at an m/z value corresponding to its molecular mass. nih.gov The theoretical monoisotopic mass, which is calculated using the mass of the most abundant isotopes of its constituent elements, is 224.1049 Da. nih.gov The detection of a peak at or very near this m/z value in a mass spectrum confirms the identity and integrity of the compound. Data from the NIST Mass Spectrometry Data Center shows a prominent peak at m/z 224, corroborating the expected molecular weight. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₄ |

| Average Molecular Weight | 224.25 g/mol |

| Monoisotopic Mass | 224.1049 Da |

| Observed Molecular Ion Peak (m/z) | 224 |

High-Resolution Mass Spectrometry (HR-MS) is an essential technique for distinguishing between compounds that have the same nominal mass but different elemental compositions, such as isomers or analogs. Unlike standard mass spectrometry, HR-MS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula.

For instance, an analog of this compound, such as a compound with the formula C₁₁H₁₆O₅, would have the same nominal mass of 224. However, its exact mass would be different. HR-MS can easily resolve these differences. Research on similar compounds, like 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, utilizes high-resolution instruments like a Quadrupole Time-of-Flight (QTOF) mass spectrometer to confirm theoretical exact masses. mdpi.com This capability is crucial for differentiating the target compound from potential impurities or closely related structural analogs that might be present in a sample.

| Compound | Molecular Formula | Nominal Mass | Theoretical Exact Mass (Da) |

|---|---|---|---|

| This compound | C₁₂H₁₆O₄ | 224 | 224.1049 |

| Hypothetical Analog | C₁₁H₁₂O₅ | 224 | 224.0685 |

Mechanistic Investigations of Chemical Reactions

Oxidation Reactions: Formation of Ketones or Carboxylic Acids

The oxidation of alkylbenzene derivatives can occur at the benzylic position—the carbon atom directly attached to the aromatic ring. For 4-(3,4-dimethoxyphenyl)butanoic acid, this position is susceptible to oxidation, particularly under harsh reaction conditions with strong oxidizing agents.

Detailed Research Findings: The use of potent oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), typically leads to the cleavage of the alkyl side chain at the benzylic position. masterorganicchemistry.com This process requires the presence of at least one hydrogen atom on the benzylic carbon. The reaction proceeds through a complex mechanism, likely initiated by the homolytic cleavage of a benzylic C-H bond to form a resonance-stabilized benzyl (B1604629) radical. masterorganicchemistry.com Subsequent oxidation steps convert this position into a carboxylic acid group. In the case of this compound, this benzylic oxidation would result in the formation of 3,4-dimethoxybenzoic acid, cleaving off the rest of the butanoic acid chain.

The formation of a ketone on the alkyl chain of this compound is less direct and generally requires specific starting materials or reagents. Ketones are typically resistant to oxidation, except under forcing conditions that cleave carbon-carbon bonds. libretexts.orgchemguide.co.uk For instance, the oxidation of a related compound, 4-oxo-4-phenyl butanoic acid, using benzimidazolium fluorochromate has been shown to yield benzoic acid, demonstrating the cleavage of the chain to form a carboxylic acid. scholarsresearchlibrary.com

| Oxidizing Agent | Substrate Position | Probable Product | Reaction Type |

| Potassium Permanganate (KMnO₄) | Benzylic Carbon | 3,4-Dimethoxybenzoic Acid | Benzylic Oxidation & Cleavage |

| Chromic Acid (H₂CrO₄) | Benzylic Carbon | 3,4-Dimethoxybenzoic Acid | Benzylic Oxidation & Cleavage |

Reduction Reactions: Conversion of Carboxylic Acid to Alcohol

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent due to the low reactivity of the carboxyl group.

Detailed Research Findings: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of carboxylic acids to primary alcohols. quimicaorganica.orgorgosolver.comlibretexts.orgchemguide.co.uk Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to carry out this conversion. libretexts.orgsavemyexams.com The reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uksavemyexams.com

The mechanism proceeds through several steps quimicaorganica.orglibretexts.org:

Deprotonation: LiAlH₄ is a strong base and first deprotonates the acidic carboxylic acid, forming a lithium carboxylate salt and hydrogen gas.

Nucleophilic Attack: A hydride ion (H⁻) from another molecule of LiAlH₄ (or the related aluminum hydride species) attacks the carbonyl carbon of the carboxylate.

Intermediate Formation: This addition forms a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating an oxygen-aluminum species to form an aldehyde as a transient intermediate.

Second Hydride Attack: The aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another hydride attack, forming an alkoxide. savemyexams.comlibretexts.org

Protonation: The final alkoxide is protonated during the acidic workup to yield the primary alcohol, 4-(3,4-dimethoxyphenyl)butan-1-ol.

| Reducing Agent | Reactivity with Carboxylic Acid | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Strong / Effective | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Weak / Ineffective | No Reaction |

Substitution Reactions: Electrophilic Aromatic Substitution on Methoxy (B1213986) Groups

The term "on Methoxy Groups" refers to the directing influence these groups have on electrophilic aromatic substitution (EAS) reactions occurring on the phenyl ring. The two methoxy (-OCH₃) groups are powerful activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene (B151609). organicchemistrytutor.comlibretexts.org

Detailed Research Findings: Methoxy groups are electron-donating through resonance, as the oxygen atom's lone pairs can be delocalized into the aromatic π-system. organicchemistrytutor.comyoutube.com This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comlibretexts.org This electron donation is most pronounced at the ortho and para positions relative to the methoxy group. Consequently, methoxy groups are classified as ortho, para-directors. organicchemistrytutor.comlibretexts.orgwikipedia.org

In this compound, the directing effects of the two methoxy groups and the butanoic acid side chain must be considered:

-OCH₃ at C3: Directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).

-OCH₃ at C4: Directs incoming electrophiles to the ortho positions (C3 and C5) and the para position (C1).

The positions on the ring are activated to different extents. The C5 position is ortho to the C4-methoxy group and meta to the C3-methoxy group. The C2 position is ortho to the C3-methoxy group and meta to the C4-methoxy group. The C6 position is para to the C3-methoxy group and meta to the C4-methoxy group. The strong activating and directing effects of the two methoxy groups will dominate, favoring substitution at positions C2, C5, and C6, with the precise outcome often depending on the specific electrophile and reaction conditions due to steric hindrance. masterorganicchemistry.com

| Substituent Group | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | Activating (Resonance) | Ortho, Para |

| Butanoic Acid (- (CH₂)₃COOH) | Deactivating (Inductive) | Meta |

Biological Activities and Mechanistic Studies

Anticancer Activities

The potential anticancer activities of 4-(3,4-Dimethoxyphenyl)butanoic acid have not been extensively characterized in scientific literature. Evaluation of its efficacy would require comprehensive studies across various cancer models.

Cytotoxic Effects in Cancer Cell Lines (e.g., HT-29 colorectal cancer cells)

There is no specific data available from published studies detailing the cytotoxic effects of this compound on cancer cell lines, including the HT-29 colorectal cancer cell line. To determine its potential in this area, in vitro studies would be necessary to measure cell viability and determine key metrics such as IC50 values across a panel of cancer cell lines.

Induction of Oxidative Stress and Apoptosis in Cancer Cells

The mechanism by which this compound might induce cell death has not been elucidated. Research is required to determine if the compound can increase reactive oxygen species (ROS) production, leading to oxidative stress, or activate intrinsic or extrinsic apoptotic pathways in cancer cells. Such studies would involve assays for caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

Modulation of Cell Cycle Progression

Information regarding the effect of this compound on cell cycle progression in cancer cells is not available in current research literature. Investigating this would involve flow cytometry analysis to see if the compound causes cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phases, which is a common mechanism for anticancer agents.

Neuroprotection

The neuroprotective potential of this compound has not been specifically investigated. Research in this area would be needed to explore whether the compound can protect neuronal cells from damage induced by toxins, oxidative stress, or conditions mimicking neurodegenerative diseases.

Anti-inflammatory Properties

While some compounds containing a dimethoxyphenyl moiety have been studied for anti-inflammatory effects, there is no direct scientific evidence detailing the anti-inflammatory properties of this compound. Future research could investigate its ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Modulation of Enzyme Activities

While direct studies on this compound are limited, compounds with similar structural motifs have been shown to modulate the activity of various enzymes. The 3,4-dimethoxy substitution on the phenyl ring is a key feature found in numerous biologically active molecules. For instance, veratric acid (3,4-dimethoxybenzoic acid) and its derivatives have been investigated for their effects on inflammatory enzymes. It is plausible that this compound could interact with enzymes involved in inflammatory and metabolic pathways. For example, derivatives of 3,4,5-trimethoxycinnamic acid have been noted as potential inhibitors of the angiotensin-converting enzyme. nih.gov The specific inhibitory or activating effects of this compound on enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or histone deacetylases (HDACs) remain a subject for future investigation. spandidos-publications.com

Influence on Cellular Signaling Pathways

Phenolic compounds are well-documented modulators of critical cellular signaling cascades that regulate cell proliferation, survival, and inflammation. nih.gov Several polyphenolic compounds are known to activate pathways such as the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govdovepress.com

Studies on veratric acid, a related compound, have demonstrated an ability to suppress the LPS-induced activation of the PI3K/Akt pathway in RAW264.7 cells. spandidos-publications.com This inhibition prevents the downstream signaling that leads to inflammatory responses. Given the shared 3,4-dimethoxyphenyl core, it is hypothesized that this compound may exert similar effects on these fundamental signaling networks, potentially influencing cellular responses to inflammatory stimuli and oxidative stress.

Potential Inhibition of NF-κB Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of genes involved in immunity and inflammation. nih.gov The inhibition of this pathway is a key therapeutic strategy for inflammatory diseases. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.com

Several natural compounds containing a dimethoxyphenyl structure have been shown to inhibit NF-κB activation. Veratric acid, for example, has been found to suppress the nuclear translocation of NF-κB and inhibit the expression of inducible nitric oxide synthase (iNOS), a downstream target. spandidos-publications.comcabidigitallibrary.org This anti-inflammatory effect is often achieved by preventing the phosphorylation of IκBα. mdpi.com The structural characteristics of this compound suggest it may also possess the ability to interfere with the NF-κB signaling cascade, thereby exerting anti-inflammatory effects.

Modulation of Cytokine Expression

Cytokines are signaling proteins that mediate inflammatory and immune responses. nih.gov The expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is largely controlled by the NF-κB pathway. mdpi.com Therefore, compounds that inhibit NF-κB are also likely to reduce the production of these cytokines.

Research on structurally analogous compounds supports this hypothesis. Veratric acid has been shown to inhibit the generation of IL-6 in LPS-stimulated macrophage cells. cabidigitallibrary.org Similarly, other natural compounds can significantly reduce the production of TNF-α, IL-1β, and IL-6 by blocking the NF-κB and mitogen-activated protein kinase (MAPK) pathways. mdpi.comresearchgate.net Based on these findings, this compound is predicted to modulate cytokine expression, potentially lowering the levels of key pro-inflammatory mediators.

| Compound | Cell Line | Stimulant | Effect on Cytokine Production | Reference |

|---|---|---|---|---|

| Veratric Acid | RAW264.7 Macrophages | LPS | Inhibited the generation of IL-6. | cabidigitallibrary.org |

| Atraric Acid | RAW264.7 Macrophages | LPS | Dose-dependent decrease in IL-1β and IL-6 levels. | mdpi.com |

| Lobaric Acid | Macrophages | LPS | Significantly reduced the production of TNF-α, IL-6, IL-1β, and IL-18. | researchgate.net |

Antioxidant Activity

The antioxidant properties of phenolic acids are a cornerstone of their biological activity, primarily attributed to their ability to scavenge free radicals and chelate metals.

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to evaluate the radical scavenging activity of compounds. nih.gov The assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which is characterized by a deep purple color and strong absorption at approximately 517 nm. mdpi.com When the DPPH radical is reduced by an antioxidant, its color fades to yellow, and the corresponding decrease in absorbance is measured spectrophotometrically. This activity is often expressed as the IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

While specific DPPH assay data for this compound is not widely published, studies on analogous compounds with the 3,4-dimethoxy feature, such as 7-hydroxy-3',4'-dimethoxyflavone, confirm that this structural moiety contributes to antioxidant activity as measured by this method. researchgate.net The general mechanism involves the transfer of a hydrogen atom from a hydroxyl group, although the methoxy (B1213986) groups play a crucial role in stabilizing the resulting radical. mdpi.com

| Compound Type | Key Structural Feature | Observed DPPH Scavenging Activity | Reference |

|---|---|---|---|

| Propenylbenzenes | Double bond in side chain | High antiradical activity (EC50 range: 19-31 μg/mL). | researchgate.net |

| Flavone Derivatives | 7-hydroxy-3',4'-dimethoxyflavone | Confirmed antioxidant activity. | researchgate.net |

| Cinnamic Acid Amides | 3,4-Dimethoxy cinnamamide (B152044) moiety | Good antioxidant activity. | japsonline.com |

| General Phenolic Acids | Hydroxylated and methoxylated rings | Activity varies with substitution pattern; dihydroxy forms are highly active. | nih.gov |

Correlation with Electron-Donating Methoxy Groups

The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the substituents on the aromatic ring. nih.gov Methoxy groups (–OCH3) are powerful electron-donating groups. researchgate.net When a phenolic compound neutralizes a free radical by donating a hydrogen atom, it forms a phenoxy radical. The stability of this radical is critical to the antioxidant efficiency of the parent molecule.

Electron-donating groups like the two methoxy groups in the 3,4-position of this compound enhance antioxidant activity through several mechanisms:

Radical Stabilization: They delocalize the unpaired electron of the phenoxy radical through resonance, making the radical more stable and the parent molecule a more willing hydrogen donor. mdpi.com

Lowering Bond Dissociation Enthalpy (BDE): The presence of electron-donating groups can lower the O-H BDE of any present phenolic hydroxyl groups, making the hydrogen atom easier to abstract by a radical. nih.govresearchgate.net

Enhancing Electron Transfer: In mechanisms like Sequential Proton-Loss Electron Transfer (SPLET), methoxy groups facilitate the ease of electron donation, which is a key step in the antioxidant process. mdpi.com

Enzyme Modulation and Target Interaction

The core structure of this compound, a substituted butanoic acid, places it within a class of compounds known for their interactions with various enzymes. Although specific studies on this particular molecule are not widely available, the broader class of short-chain fatty acids and polyphenol metabolites, to which it belongs, has been a subject of interest for its potential to modulate enzyme activity.

Histone Deacetylase (HDAC) Activity Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy. Short-chain fatty acids, such as butyrate, are well-known HDAC inhibitors. gsartor.org While direct experimental data on the HDAC inhibitory activity of this compound is not yet available in the reviewed literature, its structural similarity to other known phenolic short-chain fatty acid derivatives suggests it may possess similar properties. Studies on related compounds indicate that the presence of a phenyl group and a carboxylic acid moiety are features that can contribute to HDAC inhibition. gsartor.org Further screening and specific assays would be necessary to definitively determine the HDAC inhibitory potential of this compound.

Interaction with Specific Molecular Targets and Pathways

Beyond HDACs, the molecular structure of this compound suggests potential interactions with other biological targets. The dimethoxy-substituted phenyl ring is a common feature in many biologically active compounds and can participate in various non-covalent interactions with protein binding sites. However, specific molecular docking studies or experimental assays to identify the precise molecular targets and signaling pathways modulated by this compound have not been detailed in the currently available scientific literature. Future research in this area would be instrumental in elucidating its mechanism of action and potential therapeutic applications.

Antimicrobial and Antifungal Activities of Derivatives

While information on the antimicrobial properties of the parent compound is scarce, research has been conducted on the antimicrobial and antifungal activities of its derivatives. Specifically, novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated for their biological activities.

These studies have demonstrated that certain derivatives of this scaffold exhibit notable fungicidal and insecticidal properties. The derivatization of the core this compound structure, in this case by forming a thiazole (B1198619) ring and further modifying the carboxylic acid group, appears to be a promising strategy for developing new antimicrobial agents. The specific activities are dependent on the nature of the substitutions on the core molecule.

Structure Activity Relationship Sar Studies

Influence of Methoxy (B1213986) Groups on Reactivity and Bioactivity

The two methoxy (-OCH3) groups on the phenyl ring are pivotal to the chemical behavior of 4-(3,4-Dimethoxyphenyl)butanoic acid.

Enhanced Electron Density on Aromatic Ring

The methoxy groups are electron-donating groups (EDGs). ucalgary.ca Through a resonance-donating effect, the lone pairs of electrons on the oxygen atoms are delocalized into the aromatic π-system. ucalgary.cawordpress.com This influx of electrons increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the substituents. ucalgary.ca This "activation" of the ring makes the compound more nucleophilic and thus more susceptible to attack by electrophiles compared to an unsubstituted benzene ring. wordpress.comlibretexts.org The increased electron density is a key factor governing the molecule's reactivity in various chemical and biological transformations. ucalgary.ca

Correlation with Antioxidant Activity

A significant body of research has established a strong correlation between the presence of methoxy groups on phenolic and phenylacetic acid structures and their antioxidant capacity. nih.govnih.govresearchgate.net Methoxy groups, along with phenolic hydroxyl groups, can substantially promote the antioxidant activities of these compounds. nih.govnih.govresearchgate.net

Studies on various phenolic acids have shown that an increase in the number of methoxy groups on the benzene ring leads to higher antioxidant activity. nih.govresearchgate.net This enhancement is attributed to the electron-donating ability of the methoxy groups, which can stabilize the resulting phenoxy radical formed during the free radical scavenging process. nih.gov The methoxy groups can greatly improve the ability of phenolic acids to scavenge free radicals. nih.gov For instance, in one study on benzoic acid derivatives, the introduction of two methoxy groups resulted in a radical scavenging ability that was tens of thousands of times greater than the non-methoxylated equivalent. nih.gov

| Compound Structure Feature | Observed Effect on Antioxidant Activity | Underlying Mechanism |

|---|---|---|

| Presence of Methoxy (-OCH3) Groups | Significantly enhances antioxidant activity | Electron-donating nature stabilizes radical intermediates |

| Increased Number of Methoxy Groups | Correlates with higher antioxidant activity | Greater electron donation and stabilization |

| -CH2COOH side chain (vs. -COOH) | Enhances free radical scavenging ability | Decreases the dissociation energy of the phenolic hydroxyl bond |

Comparison with Non-Methoxy Analogs (e.g., 4-phenylbutanoic acid)

When compared to its non-methoxylated counterpart, 4-phenylbutanoic acid (PBA), this compound is expected to exhibit distinct properties. 4-phenylbutanoic acid is a derivative of butyric acid and is known for a range of biological effects, including acting as a histone deacetylase (HDAC) inhibitor and a chemical chaperone. researchgate.netresearchgate.net

The primary difference from an SAR perspective lies in the electronic properties of the aromatic ring. The absence of the two electron-donating methoxy groups in 4-phenylbutanoic acid means its aromatic ring is significantly less electron-rich. ucalgary.ca Consequently, it is less "activated" towards electrophilic substitution and is expected to possess lower intrinsic antioxidant capabilities compared to its dimethoxy analog. libretexts.orgnih.gov The addition of the methoxy groups modifies the electronic profile, likely enhancing its potential for interactions where electron donation is favorable, such as in scavenging reactive oxygen species. nih.gov

Role of the Butanoic Acid Backbone and Phenyl Ring Substitution

The four-carbon backbone of this compound provides conformational flexibility, allowing the dimethoxyphenyl group to orient itself optimally for interaction with biological targets. This chain also contributes to the molecule's physicochemical properties, such as its solubility and lipophilicity. The general structure of phenylbutyric acid and its derivatives plays a role in a variety of cellular and biological effects. researchgate.netnih.gov Substitution on the phenyl ring is a well-established strategy in drug design to modulate activity; aryl substitution on similar heterocyclic structures can increase lipophilicity and thereby improve cell permeability. mdpi.com

Impact of Lipophilicity on Biological Target Interaction

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter in determining its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov It significantly influences a molecule's ability to cross biological membranes, its distribution into tissues, and its binding to plasma proteins and biological targets. researchgate.net

The presence of the two methoxy groups increases the lipophilicity of this compound compared to hydroxylated or non-substituted analogs. A common measure of lipophilicity is the partition coefficient, often expressed as LogP. Molecules with higher lipophilicity generally exhibit better permeability across the phospholipid bilayers of cell membranes. researchgate.net This enhanced ability to penetrate cells can lead to more effective interaction with intracellular targets. researchgate.net The calculated XLogP3 value for this compound is 1.6, indicating a moderate level of lipophilicity. nih.gov This property is crucial for its ability to engage with biological systems and exert its effects.

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 (Predicted Lipophilicity) |

|---|---|---|---|

| This compound | C12H16O4 | 224.25 | 1.6 |

Analog Synthesis for SAR Analysis

To systematically explore the structure-activity relationships of this compound, the synthesis of various analogs is a crucial step. nih.gov SAR studies involve synthetically modifying specific parts of the lead compound to understand which functional groups are essential for its biological activity. mdpi.comresearchgate.net

For this compound, a comprehensive SAR analysis would involve the synthesis of analogs with modifications at three key positions:

The Aromatic Ring: Analogs could be synthesized where the number and position of the methoxy groups are altered (e.g., 2,3-dimethoxy, 3,5-dimethoxy, or monomethoxy derivatives). Furthermore, the methoxy groups could be replaced with other substituents, such as hydroxyl, halogen, or alkyl groups, to probe the effects of both electronic and steric changes.

The Butanoic Acid Backbone: The length of the alkyl chain could be varied (e.g., propanoic, pentanoic, or hexanoic acid derivatives). Additionally, substituents could be introduced along the chain to alter its flexibility and polarity.

The Carboxylic Acid Group: The terminal acid could be converted into other functional groups like esters, amides, or alcohols to determine the necessity of the acidic proton for bioactivity.

Synthetic strategies to achieve these modifications often involve multi-step procedures starting from appropriately substituted benzaldehydes or phenylacetic acids, followed by chain elongation and functional group manipulations. nih.govmdpi.com The resulting library of analogs can then be screened to build a detailed map of the structural requirements for optimal activity. bohrium.com

Metabolic Studies and Pharmacokinetics

Isolation and Quantification of Metabolic Intermediates in Biological Systems

Investigating the metabolism of 4-(3,4-Dimethoxyphenyl)butanoic acid requires precise in vitro models and sophisticated analytical techniques to identify and quantify its metabolic byproducts.

The primary site of drug and xenobiotic metabolism is the liver. Therefore, in vitro studies predominantly use human liver microsomes (HLM) or liver S9 fractions to simulate hepatic metabolism. nih.govsemanticscholar.orgmdpi.com The S9 fraction, which is the 9000g supernatant of a liver homogenate, contains both microsomal and cytosolic enzymes, providing a comprehensive environment for studying Phase I and Phase II metabolic reactions. semanticscholar.orgmdpi.com

A typical incubation procedure involves mixing the test compound, such as this compound, with liver microsomes or S9 fractions in a buffered solution. semanticscholar.org The reaction is initiated by adding essential cofactors, most notably nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which provides the necessary reducing equivalents for cytochrome P450 (CYP) enzymes. mdpi.comnih.gov The mixture is incubated at 37°C, and samples are collected at various time points. The metabolic process is stopped by adding a cold organic solvent like acetonitrile (B52724) or methanol, which also serves to precipitate proteins. semanticscholar.org After centrifugation to remove the precipitated proteins, the supernatant containing the parent compound and its metabolites is collected for analysis. semanticscholar.org

| Component | Function in Assay |

| Liver Microsomes/S9 | Source of metabolic enzymes (e.g., CYPs, UGTs). mdpi.com |

| This compound | The substrate compound being studied. |

| NADPH | Essential cofactor providing electrons for CYP450 reductase. mdpi.com |

| Buffer Solution (e.g., Tris, Phosphate) | Maintains optimal pH (typically 7.4) for enzymatic activity. nih.gov |

| Quenching Solvent (e.g., Acetonitrile) | Stops the reaction and precipitates proteins for sample cleanup. semanticscholar.org |

This interactive table summarizes the key components used in a typical in vitro metabolism assay with liver microsomes.

Following incubation and sample preparation, advanced analytical techniques are employed to separate, identify, and quantify the metabolites. The most common methods are liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.net

LC-MS, particularly when coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose. nih.govnih.gov It allows for the separation of compounds based on their physicochemical properties, followed by their identification based on mass-to-charge ratio and fragmentation patterns. researchgate.netnih.gov For GC-MS analysis, derivatization of polar functional groups, such as carboxylic acids and hydroxyls, is often necessary to increase the volatility and thermal stability of the analytes. researchgate.net

These methods enable the identification of various metabolic transformations, including oxidation, hydrolysis, and conjugation reactions, providing a comprehensive profile of the metabolic fate of the parent compound. nih.gov

Coenzyme A Conjugation and Reactivity of Xenobiotic Carboxylic Acids

A significant, though less studied, metabolic pathway for xenobiotic carboxylic acids (XCAs) like this compound is their bioactivation through the formation of coenzyme A (CoA) thioesters. acs.orgnih.gov This process is catalyzed by acyl-CoA synthetases (ACSs) and occurs in various cellular compartments, including the mitochondria and endoplasmic reticulum. acs.orgnih.gov

The formation of a xenobiotic-CoA conjugate is a two-step reaction:

Activation: The carboxylic acid moiety is activated by ATP to form a reactive acyl-adenylate (acyl-AMP) intermediate. acs.org

Thioesterification: The acyl-AMP intermediate reacts with the thiol group of coenzyme A to form the xenobiotic-CoA thioester. acs.org

These xenobiotic-CoA conjugates are often more reactive toward nucleophiles than their corresponding acyl glucuronide counterparts. acs.orgacs.org This increased reactivity means they can covalently bind to macromolecules like proteins, a mechanism that can potentially trigger immunological responses or cellular toxicity. acs.orgivoryresearch.com The resulting xenobiotic-CoA thioester can also undergo further metabolism, such as conjugation with amino acids like glycine (B1666218) and taurine. acs.orgtandfonline.com

Interference with Endogenous Lipid Metabolism

The formation of xenobiotic-CoA conjugates can significantly interfere with endogenous lipid metabolism, as both pathways utilize the same enzymatic machinery and cofactors. nih.govacs.org This interference can contribute to the adverse effects or toxicity of XCAs. acs.org

Potential mechanisms of interference include:

Enzyme Inhibition: Xenobiotic carboxylic acids can act as substrates for the same acyl-CoA synthetases that activate endogenous fatty acids, potentially leading to competitive inhibition of fatty acid metabolism. acs.org

Depletion of Coenzyme A: The formation of xenobiotic-CoA conjugates can sequester the cellular pool of free Coenzyme A, making it less available for critical endogenous processes like the β-oxidation of fatty acids and the Krebs cycle. acs.orgnih.gov

Impairment of β-oxidation: The accumulation of xenobiotic-CoA thioesters within mitochondria may directly inhibit the enzymes involved in fatty acid β-oxidation. nih.govfrontiersin.org

This disruption of lipid homeostasis can lead to cellular stress and contribute to hepatotoxicity. acs.orgnih.gov

Potential as a Metabolite of Other Compounds (e.g., MDMB-4en-PINACA butanoic acid metabolite)

While this compound is studied as a parent compound, it is also structurally a butanoic acid derivative. This structure is a common feature of metabolites from more complex xenobiotics. A prominent example is found in the metabolism of synthetic cannabinoids.

The synthetic cannabinoid MDMB-4en-PINACA undergoes extensive Phase I metabolism, with a primary pathway being the hydrolysis of its terminal methyl ester group. nih.gov This reaction, catalyzed by esterase enzymes, forms the corresponding carboxylic acid metabolite, known as MDMB-4en-PINACA butanoic acid. nih.govwikipedia.org This metabolite is one of the most abundant found in urine samples and serves as a crucial biomarker for confirming the consumption of MDMB-4en-PINACA. nih.gov The study of MDMB-4en-PINACA's metabolism in human liver microsomes identified 14 metabolites in total, formed through reactions like oxidation, hydroxylation, and ester hydrolysis. nih.gov This illustrates a common metabolic fate where a larger, more complex molecule is broken down into smaller, more polar metabolites, including carboxylic acids, to facilitate excretion.

Comparison with Nicotine (B1678760) Metabolism Pathways

The metabolic pathways of this compound, as a representative XCA, can be contrasted with the well-characterized metabolism of nicotine. While both involve extensive enzymatic modification, the primary routes and enzymes differ significantly.

Nicotine Metabolism: The major metabolic pathway for nicotine (accounting for 70-80% of its clearance) is the conversion to cotinine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2A6. nih.govfrontiersin.org Cotinine is then further metabolized to trans-3'-hydroxycotinine, also by CYP2A6. researchgate.net A separate, substantial pathway in humans involves the formation of 4-oxo-4-(3-pyridyl)butanoic acid and its subsequent reduction to 4-hydroxy-4-(3-pyridyl)butanoic acid, which together can account for approximately 14% of a nicotine dose. nih.govnih.gov

XCA Metabolism: For a xenobiotic carboxylic acid like this compound, the key bioactivation pathway is not typically mediated by CYP enzymes but rather by acyl-CoA synthetases, leading to the formation of a reactive CoA-thioester. acs.orgnih.gov This intermediate can then undergo further conjugation or interfere with lipid metabolism.

| Feature | This compound (as an XCA) | Nicotine |

| Primary Enzymes | Acyl-CoA Synthetases (ACSs). acs.org | Cytochrome P450 2A6 (CYP2A6). nih.govfrontiersin.org |

| Primary Pathway | Coenzyme A conjugation. acs.orgnih.gov | C-oxidation to Cotinine. nih.gov |

| Key Intermediate | Xenobiotic-S-acyl-CoA thioester. acs.org | Cotinine. nih.gov |

| Secondary Pathway | Amino acid conjugation (e.g., with glycine). acs.orgtandfonline.com | Formation of 4-oxo-4-(3-pyridyl)butanoic acid. nih.gov |

| Main Consequence | Potential interference with lipid metabolism, protein binding. nih.govacs.org | Formation of various metabolites for excretion. researchgate.net |

This interactive table provides a comparative overview of the metabolic pathways for Xenobiotic Carboxylic Acids and Nicotine.

Exploring Research Methodologies for this compound

An in-depth look at the experimental protocols and research methodologies surrounding the chemical compound this compound reveals a structured approach to understanding its biological significance. The investigation of this and similar compounds involves a multi-tiered process, from initial activity screening in cell-based systems to detailed mechanistic studies and rigorous quality control.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,4-Dimethoxyphenyl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, the compound can be prepared by reacting 3,4-dimethoxyphenylacetic acid with ethylene under acidic conditions, followed by carboxylation. Key parameters include temperature control (70–90°C) and catalytic use of Lewis acids (e.g., AlCl₃). Post-synthesis purification via recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : NMR should show characteristic methoxy singlet peaks at δ 3.85–3.90 ppm and aromatic protons between δ 6.70–7.20 ppm .

- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 238 (C₁₂H₁₆O₄) .

Advanced Research Questions

Q. How do the electron-donating methoxy groups influence the compound’s reactivity and bioactivity?

- Methodological Answer : The 3,4-dimethoxy substitution enhances electron density on the aromatic ring, increasing electrophilic substitution potential. This structural feature correlates with antioxidant activity, as shown in DPPH radical scavenging assays (IC₅₀ ~25 μM) . Comparative studies with non-methoxy analogs (e.g., 4-phenylbutanoic acid) reveal a 40% reduction in antioxidant efficacy, highlighting the methoxy groups’ role in stabilizing free radicals .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:

- Dose-Response Studies : Test across a wide range (1–100 μM) to identify biphasic effects.

- Mechanistic Profiling : Use RNA sequencing or proteomics to map pathways (e.g., PPARγ activation for glucose metabolism vs. NF-κB inhibition for anti-inflammatory effects) .

- Cross-Validation : Compare results across in vitro (HepG2 cells) and in vivo (murine models) systems .

Q. How can researchers isolate and quantify metabolic intermediates of this compound in biological systems?

- Methodological Answer :

- Sample Preparation : Use liver microsomes or hepatocytes incubated with the compound (37°C, 24 hr).

- Separation : HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid).

- Detection : LC-MS/MS in negative ion mode for demethylated metabolites (e.g., 4-hydroxy-3-methoxy derivatives) .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.